
N''-Quinazolin-2-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-Quinazolin-2-ylguanidine: is a compound belonging to the class of quinazoline derivativesThese compounds are characterized by a benzene ring fused with a pyrimidine ring, forming a heterocyclic structure that is crucial for their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’'-Quinazolin-2-ylguanidine typically involves the reaction of 2-aminobenzonitrile with guanidine derivatives. One common method is the cyclization of 2-aminobenzonitrile with guanidine under acidic conditions to form the quinazoline ring . This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of N’'-Quinazolin-2-ylguanidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N’'-Quinazolin-2-ylguanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: N’'-Quinazolin-2-ylguanidine is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: In biological research, N’'-Quinazolin-2-ylguanidine is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating enzyme functions and developing new therapeutic agents .
Medicine: N’'-Quinazolin-2-ylguanidine and its derivatives have shown promise in medicinal chemistry for their potential anticancer, antibacterial, and antiviral activities. These compounds are being explored for their ability to target specific molecular pathways involved in various diseases .
Industry: In the industrial sector, N’'-Quinazolin-2-ylguanidine is used in the development of new materials with unique properties. Its derivatives are being investigated for applications in the production of polymers, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N’'-Quinazolin-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases where enzyme activity is dysregulated .
Comparaison Avec Des Composés Similaires
Quinazolinone: A closely related compound with a similar structure but different biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Benzimidazole: A heterocyclic compound with a fused benzene and imidazole ring, known for its medicinal properties.
Uniqueness: N’'-Quinazolin-2-ylguanidine is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
102331-12-4 |
|---|---|
Formule moléculaire |
C9H9N5 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-quinazolin-2-ylguanidine |
InChI |
InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14) |
Clé InChI |
MELYYJJKRWTTNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



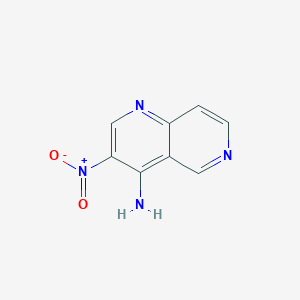
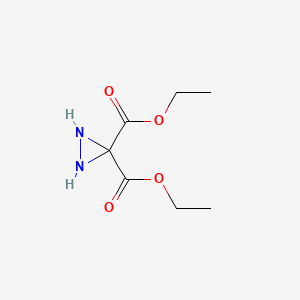
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
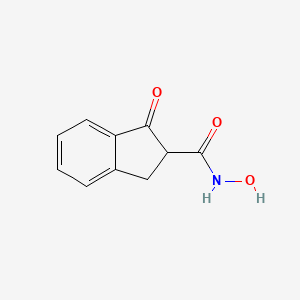

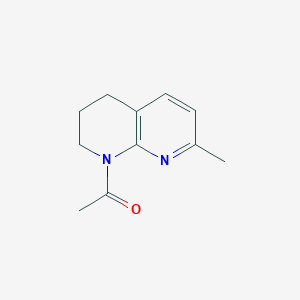
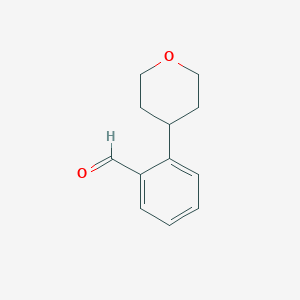
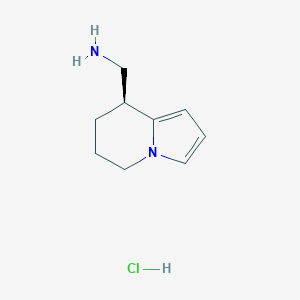
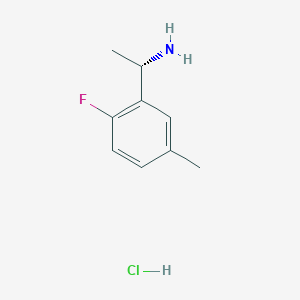

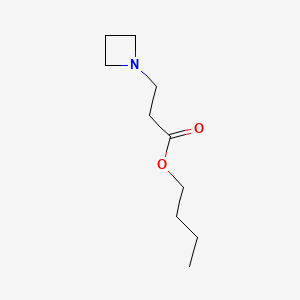
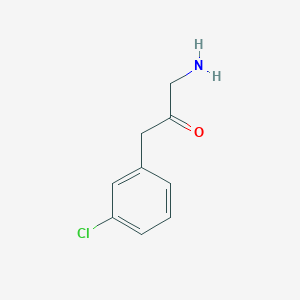
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)
